2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions. One common method involves the reaction of phthalic anhydride with 2,3-dimethylaniline in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions . The resulting intermediate undergoes cyclization to form the isoindole core, followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives with additional functional groups.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the isoindole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield multifunctionalized isoindole derivatives, while reduction can produce different isoindoline compounds .
Scientific Research Applications
2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves its interaction with specific molecular targets and pathways. For example, as a potential antipsychotic agent, it may modulate dopamine receptor activity by binding to the receptor and altering its conformation . The compound’s structure allows it to interact with key amino acid residues in the receptor’s binding site, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione: Shares a similar isoindole core but lacks the additional tetrahydro-ethanobenzo ring system.
2-(3,5-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione: Another isoindole derivative with different methyl group positions.
Uniqueness
2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is unique due to its complex tricyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. The presence of multiple rings and functional groups allows for a wide range of chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
11-(2,3-dimethylphenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-11-6-5-9-16(12(11)2)23-21(25)19-15-10-17(24)18(20(19)22(23)26)14-8-4-3-7-13(14)15/h3-9,15,18-20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWXMHOTEFADIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3C4CC(=O)C(C3C2=O)C5=CC=CC=C45)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.